

# Chemical structure and IUPAC name of Methyl 3-hydroxy-2-nitrobenzoate

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## Compound of Interest

Compound Name: Methyl 3-hydroxy-2-nitrobenzoate

Cat. No.: B1315691

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## An In-depth Technical Guide to Methyl 3-hydroxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Methyl 3-hydroxy-2-nitrobenzoate** is a substituted aromatic carboxylic acid ester with the International Union of Pure and Applied Chemistry (IUPAC) name **methyl 3-hydroxy-2-nitrobenzoate**. Its unique substitution pattern, featuring hydroxyl, nitro, and methyl ester functional groups on a benzene ring, suggests its potential as a versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, and while specific experimental data for this exact isomer is limited in publicly available literature, this document will leverage data from closely related isomers to provide context for its potential properties and synthetic pathways. The applications of structurally similar nitrobenzoate derivatives as precursors in the synthesis of therapeutic agents will also be discussed to highlight the potential relevance of this compound in pharmaceutical research.

### Chemical Structure and Properties

**Methyl 3-hydroxy-2-nitrobenzoate** is characterized by a benzene ring substituted with a methyl ester group at position 1, a nitro group at position 2, and a hydroxyl group at position 3.

Chemical Structure:

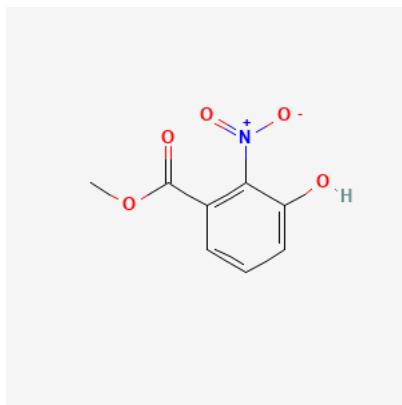


Table 1: Chemical and Physical Properties

Property	Value	Source
IUPAC Name	methyl 3-hydroxy-2-nitrobenzoate	N/A
CAS Number	89942-77-8	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>5</sub>	<a href="#">[2]</a>
Molecular Weight	197.14 g/mol	<a href="#">[3]</a>
Canonical SMILES	COC(=O)C1=C(C(=CC=C1)O)--INVALID-LINK--[O-]	<a href="#">[2]</a>
InChI Key	FHCNMPYMCCKHBTK-UHFFFAOYSA-N	<a href="#">[2]</a>
Predicted XlogP	1.9	<a href="#">[2]</a>
Predicted Hydrogen Bond Donor Count	1	N/A
Predicted Hydrogen Bond Acceptor Count	5	N/A
Predicted Rotatable Bond Count	2	N/A

Note: Much of the experimental data for **Methyl 3-hydroxy-2-nitrobenzoate** is not readily available. The data presented is a combination of information from chemical databases and predicted values.

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Methyl 3-hydroxy-2-nitrobenzoate** is not extensively documented in publicly available literature. However, its synthesis can be logically approached through two primary routes: the nitration of a substituted methyl benzoate or the esterification of the corresponding carboxylic acid.

## Hypothetical Synthetic Pathway: Nitration of Methyl 3-hydroxybenzoate

A plausible method for the synthesis of **Methyl 3-hydroxy-2-nitrobenzoate** is the regioselective nitration of methyl 3-hydroxybenzoate. The hydroxyl and methyl ester groups will direct the position of the incoming nitro group. The hydroxyl group is an ortho-, para- director, while the methyl ester is a meta- director. This would likely result in a mixture of isomers, requiring purification.

Below is a generalized experimental protocol for the nitration of a methyl benzoate derivative, which would need to be adapted and optimized for the specific synthesis of **Methyl 3-hydroxy-2-nitrobenzoate**.

### Experimental Protocol: General Nitration of a Methyl Benzoate Derivative

- Preparation of the Nitrating Mixture: In a separate flask, a nitrating mixture is prepared by slowly adding concentrated sulfuric acid to concentrated nitric acid, typically in a 1:1 ratio, while cooling in an ice bath.
- Reaction Setup: The starting material, methyl 3-hydroxybenzoate, is dissolved in concentrated sulfuric acid in a separate reaction flask and cooled in an ice bath.
- Nitration Reaction: The pre-cooled nitrating mixture is added dropwise to the solution of methyl 3-hydroxybenzoate in sulfuric acid, maintaining a low temperature (typically 0-10 °C) with constant stirring.

- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: The reaction mixture is then carefully poured over crushed ice, leading to the precipitation of the crude product.
- Purification: The crude product is collected by vacuum filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent such as ethanol or methanol, to isolate the desired **Methyl 3-hydroxy-2-nitrobenzoate** isomer.

## Hypothetical Synthetic Pathway: Fischer Esterification of 3-hydroxy-2-nitrobenzoic acid

Another viable synthetic route is the Fischer esterification of 3-hydroxy-2-nitrobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.<sup>[4]</sup>

### Experimental Protocol: General Fischer Esterification

- Reaction Setup: 3-hydroxy-2-nitrobenzoic acid is dissolved in an excess of methanol.
- Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
- Reflux: The reaction mixture is heated to reflux for several hours.
- Monitoring: The progress of the reaction is monitored by TLC.
- Workup: After completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
- Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude **methyl 3-hydroxy-2-nitrobenzoate**, which can be further purified by recrystallization or column chromatography.

## Spectroscopic Data (Illustrative Examples)

As experimental spectroscopic data for **Methyl 3-hydroxy-2-nitrobenzoate** is not readily available, data for the closely related isomer, Methyl 2-hydroxy-3-nitrobenzoate, is provided below for illustrative purposes. It is crucial to note that the peak positions and splitting patterns will differ for **Methyl 3-hydroxy-2-nitrobenzoate** due to the different substitution pattern.

Table 2: Illustrative Spectroscopic Data for Methyl 2-hydroxy-3-nitrobenzoate

Spectroscopy Type	Key Features
Mass Spectrometry (GC-MS)	m/z Top Peak: 165, m/z 2nd Highest: 197, m/z 3rd Highest: 166[3]
FTIR Spectroscopy	Data available on PubChem, typically showing O-H, C=O (ester), and N-O (nitro) stretching frequencies.[3]
Raman Spectroscopy	Data available on PubChem.[3]

## Applications in Drug Development and Medicinal Chemistry

While there is no direct evidence of **Methyl 3-hydroxy-2-nitrobenzoate** being used in specific drug development pipelines, its structural motifs are present in various biologically active molecules. Nitroaromatic compounds are important intermediates in the synthesis of many pharmaceuticals. The nitro group can be readily reduced to an amine, which then serves as a key functional group for further molecular elaboration.

For instance, a related compound, Methyl 2-methyl-3-nitrobenzoate, is a known precursor in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. This highlights the potential of substituted nitrobenzoates as key building blocks in the synthesis of complex therapeutic agents.

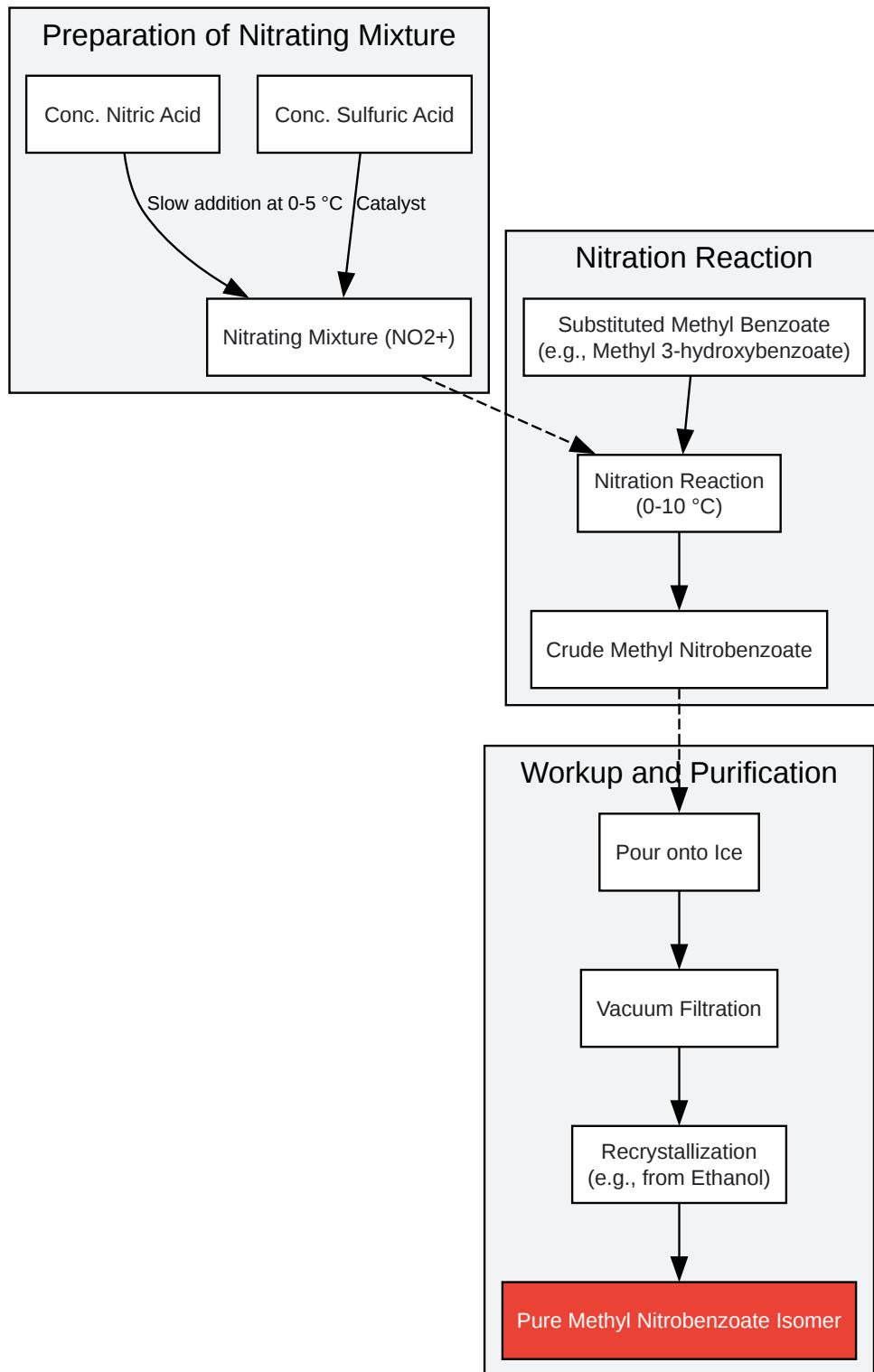
Furthermore, a retracted publication described the synthesis of the kinase inhibitor Gefitinib starting from the structurally similar Methyl 3-hydroxy-4-methoxy-benzoate.[5] This suggests that compounds with a hydroxy-substituted benzoate scaffold can serve as valuable starting materials for the development of targeted therapies. The presence of the hydroxyl, nitro, and

ester groups in **Methyl 3-hydroxy-2-nitrobenzoate** provides multiple reaction sites for chemists to build and diversify molecular scaffolds for various therapeutic targets.

## Visualized Workflow: Hypothetical Synthesis of a Substituted Methyl Nitrobenzoate

The following diagram illustrates a generalized workflow for the synthesis of a substituted methyl nitrobenzoate, based on the nitration of a methyl benzoate precursor. This represents a common synthetic route for this class of compounds.

## Hypothetical Synthesis of a Substituted Methyl Nitrobenzoate

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